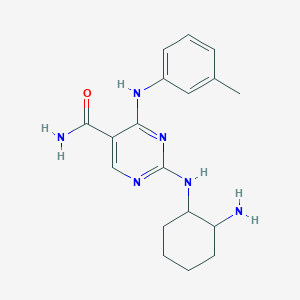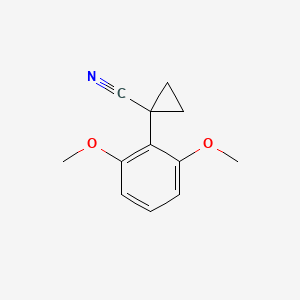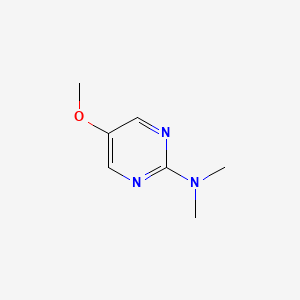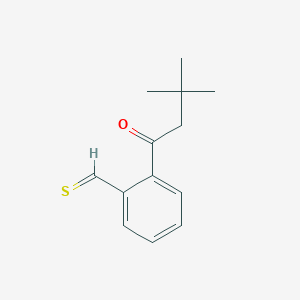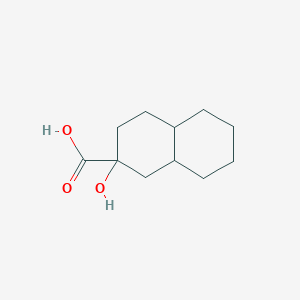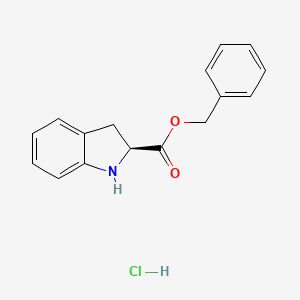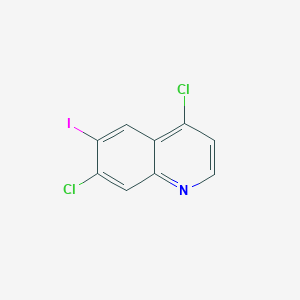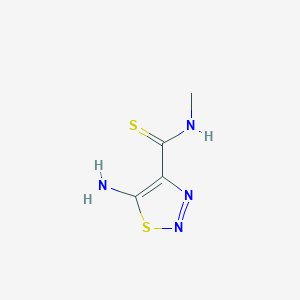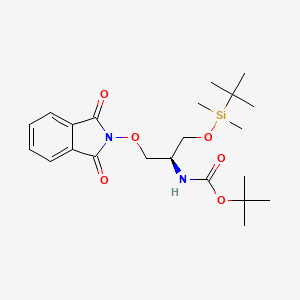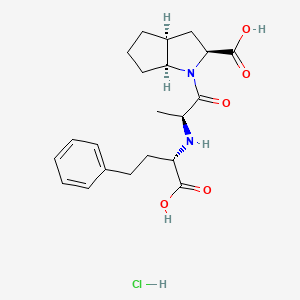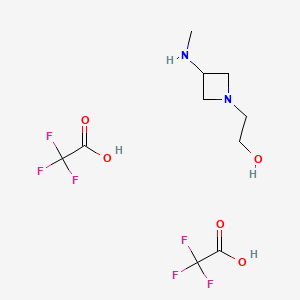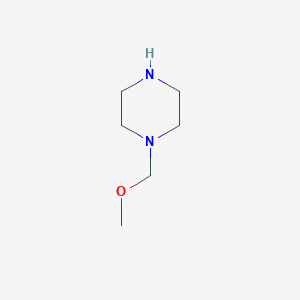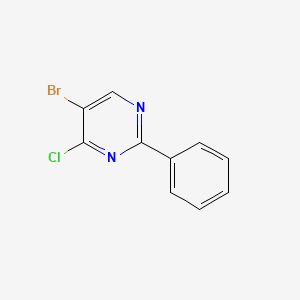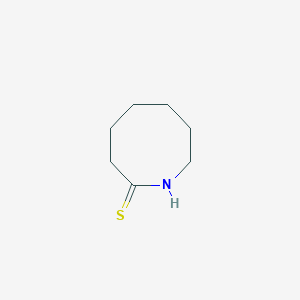
Azocane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azocane-2-thione is an organosulfur compound with the molecular formula C₇H₁₃NS . It consists of a seven-membered ring containing nitrogen and sulfur atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Azocane-2-thione can be synthesized through several methods. One common approach involves the reaction of azocane with sulfur sources under specific conditions. For instance, the reaction of azocane with carbon disulfide in the presence of a base can yield this compound. Another method involves the use of elemental sulfur and azocane derivatives under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Azocane-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted azocane derivatives.
Wissenschaftliche Forschungsanwendungen
Azocane-2-thione has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and pathways.
Industry: this compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which azocane-2-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Thiazolidine-2-thione: A five-membered ring compound with similar sulfur and nitrogen atoms.
2-Imino-1,3-dithiolane: Another sulfur-containing heterocycle with notable biological activities.
Comparison: Azocane-2-thione is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to the five-membered rings of thiazolidine-2-thione and 2-imino-1,3-dithiolane.
Eigenschaften
CAS-Nummer |
22928-63-8 |
|---|---|
Molekularformel |
C7H13NS |
Molekulargewicht |
143.25 g/mol |
IUPAC-Name |
azocane-2-thione |
InChI |
InChI=1S/C7H13NS/c9-7-5-3-1-2-4-6-8-7/h1-6H2,(H,8,9) |
InChI-Schlüssel |
ZLUNIUCVHBOLSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCNC(=S)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13095366.png)
